

AT13148 off-target effects in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	AT13148	
Cat. No.:	B1683962	Get Quote

AT13148 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of **AT13148** in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **AT13148**?

AT13148 is an oral, ATP-competitive multi-AGC kinase inhibitor.[1][2] It primarily targets kinases in the AGC family, including AKT, p70S6 kinase (p70S6K), PKA, and Rho-associated coiled-coil containing protein kinase (ROCK).[1][3] By inhibiting these kinases, **AT13148** blocks signaling pathways, such as the PI3K/AKT/mTOR pathway, that are crucial for cell growth and survival in many cancers, ultimately leading to apoptosis.[4]

Q2: What are the known on-target and off-target effects of AT13148?

AT13148 was designed to inhibit multiple AGC kinases to enhance its antitumor activity and overcome resistance.[1][5] While it does show on-target inhibition of AKT and p70S6K, leading to decreased phosphorylation of their substrates, it also exhibits significant off-target effects.[1] Clinical studies have revealed that the tolerability of AT13148 is primarily limited by off-target toxicities attributed to ROCK inhibition, such as hypotension and headaches.[6][7] In preclinical models, a compensatory feedback mechanism leading to the phosphorylation of AKT at Serine 473 has been observed, though it is not considered a therapeutically relevant reactivation step. [1][8]

Q3: Why was the clinical development of AT13148 discontinued?

The first-in-human phase I study of **AT13148** in patients with solid tumors concluded that the compound should not be developed further.[6][9] This recommendation was based on its narrow therapeutic index and unfavorable pharmacokinetic profile.[6][9] The dose-limiting toxicities (DLTs) observed were primarily linked to its potent ROCK inhibition and included hypotension, pneumonitis, elevated liver enzymes, and skin rash.[6][9][10]

Troubleshooting Guide

Problem 1: Unexpectedly high levels of p-AKT (Ser473) are observed after AT13148 treatment.

- Possible Cause: This is a known phenomenon with AT13148 and other ATP-competitive AKT inhibitors.
 It is believed to be a compensatory feedback mechanism.
- Troubleshooting Steps:
 - Confirm Downstream Inhibition: Instead of focusing solely on p-AKT (Ser473), assess the
 phosphorylation status of downstream AKT substrates like GSK3β and PRAS40.[1][8] A
 decrease in the phosphorylation of these substrates would indicate successful target
 engagement and pathway inhibition despite the increase in p-AKT (Ser473).
 - Time-Course Experiment: Perform a time-course experiment to observe the dynamics of p-AKT (Ser473) induction and the inhibition of downstream targets.
 - Alternative Readouts: Measure functional outcomes of AKT inhibition, such as apoptosis (e.g., via caspase-3 cleavage) or cell cycle arrest, to confirm the biological effect of AT13148.[1][5]

Problem 2: Significant cytotoxicity is observed in non-cancerous cell lines or at lower-thanexpected concentrations.

- Possible Cause: The potent inhibition of multiple kinases, particularly ROCK, by AT13148
 can lead to broad cellular effects beyond the intended anti-cancer activity.[1][6] This can
 result in off-target toxicity.
- Troubleshooting Steps:

- Titrate Concentration: Perform a dose-response curve with a wide range of AT13148
 concentrations to determine the precise GI50 for your specific cell line.
- Use Selective Inhibitors: As a control, compare the effects of AT13148 with more selective inhibitors of AKT and ROCK to dissect which kinase inhibition is responsible for the observed cytotoxicity.
- Assess ROCK Inhibition: Measure the phosphorylation of ROCK substrates, such as cofilin or myosin light chain 2 (MLC2), to determine the extent of ROCK pathway inhibition at the concentrations being used.[6][9]

Problem 3: In vivo experiments are showing adverse effects like hypotension and lethargy in animal models.

- Possible Cause: These are known in vivo toxicities of **AT13148**, likely due to its potent ROCK inhibition, which can affect vascular smooth muscle contraction.[1][6]
- · Troubleshooting Steps:
 - Dose Adjustment: Reduce the administered dose of AT13148. Preclinical studies have shown antitumor efficacy at doses that may be better tolerated.[1]
 - Alternative Dosing Schedule: Consider an intermittent dosing schedule (e.g., 2 days on, 3 days off) as was used in some preclinical studies, which might allow for recovery from acute toxicities.
 - Monitor Vital Signs: Closely monitor blood pressure and other vital signs in the animal models to correlate with the timing of drug administration.
 - Pharmacokinetic Analysis: If possible, perform pharmacokinetic analysis to determine the drug concentration in plasma and tumors to ensure it is within the therapeutic window.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of AT13148

Kinase	IC50 (nM)
AKT1	38[2]
AKT2	402[2]
AKT3	50[2]
p70S6K	8[2]
РКА	3[2]
ROCKI	6[2]
ROCKII	4[2]
RSK1	85[1]
SGK3	63[1]
CHK2	>800[1]
Aurora B	>800[1]

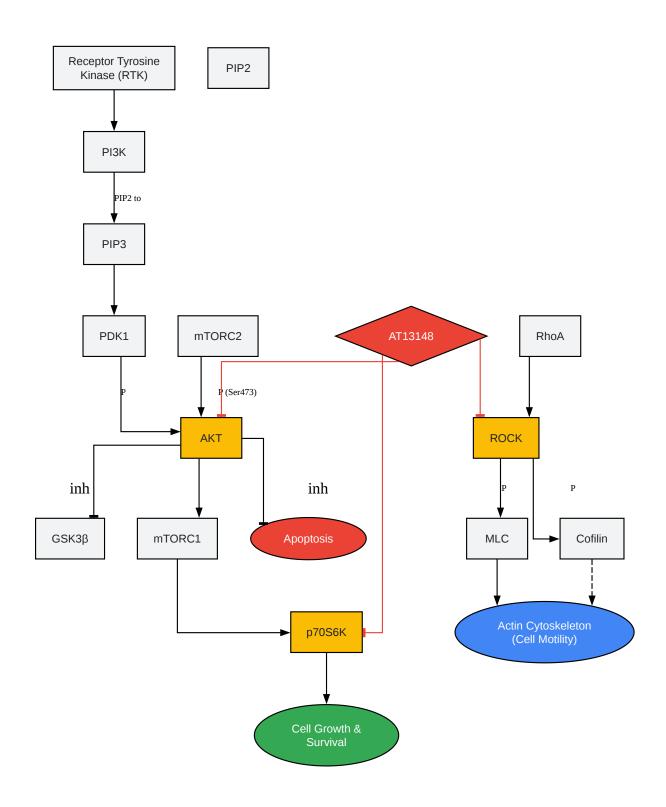
Table 2: In Vitro Proliferation Inhibition by AT13148 in Cancer Cell Lines

Cell Line	Cancer Type	Genetic Background	Gl50 (μM)
BT474	Breast	HER2-positive, PIK3CA-mutant	1.8[1]
PC3	Prostate	PTEN-deficient	Not specified
MES-SA	Uterine	PTEN-deficient	Not specified
U87MG	Glioblastoma	PTEN-deficient	Not specified

Table 3: Dose-Limiting Toxicities of AT13148 in Phase I Clinical Trial

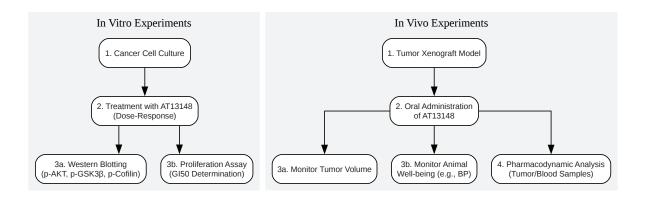
Dose	Toxicity
180 mg	Skin Rash[6][9]
240 mg	Pneumonitis, Elevated Liver Enzymes[6][9]
300 mg	Hypotension[6][9]

Experimental Protocols


- 1. Western Blotting for Phospho-protein Analysis
- Objective: To assess the phosphorylation status of key proteins in the AKT and ROCK signaling pathways following AT13148 treatment.
- Methodology:
 - Cell Treatment: Plate cancer cells and allow them to adhere overnight. Treat with various concentrations of AT13148 or vehicle control for the desired time (e.g., 1-24 hours).
 - Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Protein Quantification: Determine protein concentration using a BCA assay.
 - SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
 - Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., p-AKT Ser473, total AKT, p-GSK3β, total GSK3β, p-cofilin, total cofilin) overnight at 4°C.
 - Secondary Antibody and Detection: Wash the membrane and incubate with an HRPconjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- 2. Cell Proliferation (GI50) Assay

- Objective: To determine the concentration of **AT13148** that inhibits 50% of cell growth.
- Methodology:
 - Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
 - Drug Treatment: After 24 hours, treat cells with a serial dilution of AT13148. Include a
 vehicle-only control.
 - Incubation: Incubate the plates for 72-96 hours.
 - Viability Assessment (using Alamar Blue):
 - Add Alamar Blue reagent to each well.
 - Incubate for 1-4 hours.
 - Measure fluorescence or absorbance according to the manufacturer's instructions.
 - Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value using non-linear regression analysis.

Visualizations



Click to download full resolution via product page

Caption: Simplified signaling pathway showing the primary targets of AT13148.

Click to download full resolution via product page

Caption: General experimental workflow for evaluating AT13148 efficacy and toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. First-in-human, first-in-class phase 1 study of a novel oral multi-AGC kinase inhibitor AT13148 in patients (pts) with advanced solid tumors. - ASCO [asco.org]
- 4. Facebook [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. First-in-human study of AT13148, a dual ROCK-AKT inhibitor in patients with solid tumors
 PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]

- 8. Rho kinase inhibitor AT13148 blocks pancreatic ductal adenocarinoma invasion and tumor growth PMC [pmc.ncbi.nlm.nih.gov]
- 9. First-in-Human Study of AT13148, a Dual ROCK-AKT Inhibitor in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [AT13148 off-target effects in cancer cells]. BenchChem,
 [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683962#at13148-off-target-effects-in-cancer-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com